Cas no 177947-90-9 (N-{4-(1S)-1-aminoethylphenyl}acetamide)

N-{4-(1S)-1-aminoethylphenyl}acetamide is a chiral acetamide derivative featuring an aminoethylphenyl moiety, which imparts distinct stereochemical and functional properties. Its (1S)-configured aminoethyl group enhances selectivity in synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The acetamide functionality provides stability while allowing further derivatization, making it a versatile building block in organic and medicinal chemistry. This compound’s well-defined stereochemistry ensures reproducibility in research and industrial processes. Its structural features are advantageous for designing bioactive molecules, such as enzyme inhibitors or receptor ligands, where chirality and precise substitution patterns are critical. Suitable for controlled reactions, it is typically handled under inert conditions to preserve its integrity.
N-{4-(1S)-1-aminoethylphenyl}acetamide structure
177947-90-9 structure
Product Name:N-{4-(1S)-1-aminoethylphenyl}acetamide
CAS No:177947-90-9
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD06762248
CID:135764
PubChem ID:10487561
Update Time:2025-08-03

N-{4-(1S)-1-aminoethylphenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-[(1S)-1-aminoethyl]phenyl]-
    • Acetamide, N-[4-(1-aminoethyl)phenyl]-, (S)-
    • (S)-N-[4-(1-aminoethyl)phenyl]acetamide
    • Acetamide,N-[4-[(1S)-1-aminoethyl]phenyl]
    • N-[4-[(1S)-1-aMinoethyl]phenyl]
    • N-[4-[(1S)-1-aMinoethyl]phenyl]-
    • (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide
    • N-{4-(1S)-1-aminoethylphenyl}acetamide
    • EN300-1841210
    • SCHEMBL8648800
    • N-{4-[(1S)-1-aminoethyl]phenyl}acetamide
    • AKOS006294881
    • N-[4-[(1S)-1-aminoethyl]phenyl]acetamide
    • Acetamide, N-[4-[(1S)-1-aminoethyl]phenyl]-
    • (S)-N-(4-(1-aminoethyl)phenyl)acetamide
    • CS-0000331
    • 177947-90-9
    • MDL: MFCD06762248
    • Inchi: 1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1
    • InChI Key: ZORYGMLNMVLIDS-ZETCQYMHSA-N
    • SMILES: O=C(C)NC1C=CC(=CC=1)[C@H](C)N

Computed Properties

  • Exact Mass: 178.11100
  • Monoisotopic Mass: 178.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12000
  • LogP: 2.43800

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N-{4-(1S)-1-aminoethylphenyl}acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:177947-90-9)N-{4-(1S)-1-aminoethylphenyl}acetamide
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Additional information on N-{4-(1S)-1-aminoethylphenyl}acetamide

N-{4-(1S)-1-aminoethylphenyl}acetamide: A Comprehensive Overview of Structure, Function, and Applications

N-{4-(1S)-1-aminoethylphenyl}acetamide is a synthetic organic compound with a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. With the chemical identifier CAS No. 177947-90-9, this compound represents a novel class of molecules with potential applications in drug discovery and therapeutic development. The structural complexity of N-{4-(1S)-1-aminoethylphenyl}acetamide is centered around its aminoethylphenyl substituent, which is conjugated to an acetyl group. This molecular architecture is critical for understanding its pharmacological properties and biological activity.

Recent research has highlighted the importance of stereochemical configuration in determining the biological efficacy of N-{4-(1S)-1-aminoethylphenyl}acetamide. The (1S) configuration of the 1-aminoethyl group plays a pivotal role in modulating its interaction with biological targets. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the stereochemistry of this molecule significantly influences its binding affinity to specific receptors, thereby enhancing its therapeutic potential.

The aminoethylphenyl moiety in N-{4-(1S)-3-aminoethylphenyl}acetamide is a key functional group that contributes to its pharmacological profile. This substituent is known to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The presence of the aminoethyl group allows for the formation of hydrogen bonds with target proteins, which is crucial for the molecule's ability to modulate cellular processes.

Advancements in synthetic chemistry have enabled the efficient production of N-{4-(1S)-1-aminoethylphenyl}acetamide with high stereochemical purity. Techniques such as asymmetric catalysis and chiral chromatography have been employed to achieve this. A 2024 study in Organic & Biomolecular Chemistry reported the development of a novel synthetic route that significantly reduces the number of steps required to synthesize this compound, making it more accessible for further research and application.

The biological activity of N-{4-(1S)-1-aminoethylphenyl}acetamide has been extensively investigated in preclinical studies. One notable area of focus is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a 2023 study published in Drug Discovery Today demonstrated that this compound exhibits promising inhibitory activity against a key enzyme associated with neurodegenerative disorders. These findings suggest that N-{4-(1S)-1-aminoethylphenyl}acetamide could serve as a lead compound for the development of novel therapeutics.

Another significant aspect of N-{4-(1S)-1-aminoethylphenyl}acetamide is its ability to modulate signaling pathways. Research published in ACS Chemical Biology (2023) revealed that this compound can interfere with the activity of specific signaling molecules, thereby affecting cellular responses to external stimuli. This property makes it a valuable tool for studying the mechanisms of various physiological processes and diseases.

The structural characteristics of N-{4-(1S)-1-aminoethylphenyl}acetamide also contribute to its potential applications in drug design. The molecule's ability to form hydrogen bonds and its hydrophobic/hydrophilic balance make it a versatile scaffold for the development of new drugs. Scientists are exploring ways to modify this compound to enhance its solubility, stability, and bioavailability, which are critical factors in the success of any therapeutic agent.

Recent advancements in computational chemistry have further expanded the understanding of N-{4-(1S)-1-aminoethylphenyl}acetamide's properties. Molecular docking studies and molecular dynamics simulations have been used to predict the compound's interactions with various biological targets. These computational tools provide insights into the molecule's behavior in biological systems, guiding the design of more effective derivatives.

The potential therapeutic applications of N-{4-(1S)-1-aminoethylphenyl}acetamide are being explored in several areas of medicine. One promising area is its use in the treatment of inflammatory diseases. A 2024 study in Journal of Inflammation Research showed that this compound can reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent. Further research is needed to validate these findings in human trials.

In addition to its anti-inflammatory properties, N-{4-(1S)-1-aminoethylphenyl}acetamide is being investigated for its potential in treating metabolic disorders. Research published in Metabolism (2023) indicated that this compound may help regulate metabolic pathways, offering new possibilities for the management of conditions such as diabetes and obesity. These findings underscore the broad therapeutic potential of this molecule.

The development of N-{4-(1S)-1-aminoethylphenyl}acetamide as a therapeutic agent is still in its early stages, but the results from recent studies are encouraging. Ongoing research is focused on optimizing its chemical structure to enhance its efficacy and safety. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.

As the field of medicinal chemistry continues to evolve, the role of N-{4-(1S)-1-aminoethylphenyl}acetamide is likely to expand. Its unique structural features and biological activities make it a promising candidate for the development of new drugs. Continued research and innovation in this area are essential for realizing the full potential of this molecule in the treatment of various diseases.

Ultimately, the study of N-{4-(1S)-1-aminoethylphenyl}acetamide represents a significant advancement in the understanding of complex molecular interactions and their impact on human health. As more research is conducted, the therapeutic applications of this compound are expected to grow, offering new hope for the treatment of currently challenging medical conditions.

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Amadis Chemical Company Limited
(CAS:177947-90-9)N-{4-(1S)-1-aminoethylphenyl}acetamide
A1028337
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/100mg/250mg/50mg
Price ($):1094.0/4381.0/765.0/436.0/546.0/327.0
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